Thiobis[2-tert-butyl-5-methyl-4,1-phenylene] 3-(laurylthio)propionate
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Overview
Description
Thiobis[2-tert-butyl-5-methyl-4,1-phenylene] 3-(laurylthio)propionate is an organic sulfur compound with the molecular formula C52H86O4S3 and a molecular weight of 871.43 g/mol . This compound is known for its excellent antioxidant properties and is commonly used as an additive in rubber and polymer industries to enhance the mechanical and thermal properties of products .
Preparation Methods
Thiobis[2-tert-butyl-5-methyl-4,1-phenylene] 3-(laurylthio)propionate is typically synthesized through chemical synthesis methods. The preparation involves the reaction of 2-tert-butyl-5-methyl-4,1-phenylene with laurylthio propionate under specific conditions . The reaction conditions often include the use of organic solvents such as ethanol, dimethyl sulfoxide, or chloroform . The synthesis process requires precise control of temperature and reaction time to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
Thiobis[2-tert-butyl-5-methyl-4,1-phenylene] 3-(laurylthio)propionate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols .
Scientific Research Applications
Thiobis[2-tert-butyl-5-methyl-4,1-phenylene] 3-(laurylthio)propionate has a wide range of scientific research applications. In the field of chemistry, it is used as an antioxidant additive in rubber and polymer industries to improve the stability and durability of products . In biology and medicine, this compound is studied for its potential antioxidant and anti-inflammatory properties . It is also used in the development of new materials with enhanced mechanical and thermal properties .
Mechanism of Action
The mechanism of action of Thiobis[2-tert-butyl-5-methyl-4,1-phenylene] 3-(laurylthio)propionate involves its ability to scavenge free radicals and prevent oxidative damage . The compound interacts with reactive oxygen species (ROS) and neutralizes them, thereby protecting cells and tissues from oxidative stress . The molecular targets and pathways involved in this process include the inhibition of lipid peroxidation and the activation of antioxidant enzymes .
Comparison with Similar Compounds
Thiobis[2-tert-butyl-5-methyl-4,1-phenylene] 3-(laurylthio)propionate is unique due to its specific chemical structure and properties. Similar compounds include bis[2-methyl-4-[3-(dodecylthio)propionyloxy]-5-tert-butylphenyl] sulfide and 4,4’-Thiobis(2-tert-butyl-5-methylphenol) bis(3-(dodecylthio)propionate) . These compounds share similar antioxidant properties but differ in their molecular structures and specific applications .
Properties
CAS No. |
66534-05-2 |
---|---|
Molecular Formula |
C52H86O4S3 |
Molecular Weight |
871.4 g/mol |
IUPAC Name |
[2-tert-butyl-4-[5-tert-butyl-4-(3-dodecylsulfanylpropanoyloxy)-2-methylphenyl]sulfanyl-5-methylphenyl] 3-dodecylsulfanylpropanoate |
InChI |
InChI=1S/C52H86O4S3/c1-11-13-15-17-19-21-23-25-27-29-33-57-35-31-49(53)55-45-37-41(3)47(39-43(45)51(5,6)7)59-48-40-44(52(8,9)10)46(38-42(48)4)56-50(54)32-36-58-34-30-28-26-24-22-20-18-16-14-12-2/h37-40H,11-36H2,1-10H3 |
InChI Key |
MILWQXYAFKWZBP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSCCC(=O)OC1=C(C=C(C(=C1)C)SC2=CC(=C(C=C2C)OC(=O)CCSCCCCCCCCCCCC)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
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